molecular formula C19H18N4O5 B2369713 N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1040655-59-1

N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2369713
CAS No.: 1040655-59-1
M. Wt: 382.376
InChI Key: SMTCKSRDYPFMQN-UHFFFAOYSA-N
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Description

N,7-Bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by:

  • A fused bicyclic pyrrolo[2,3-d]pyrimidine core.
  • Two furan-2-ylmethyl substituents at the N-7 and amide nitrogen positions.
  • Methyl groups at N-1 and N-2.
  • A carboxamide functional group at position 4.

The furan substituents may enhance lipophilicity and influence binding interactions compared to other heterocyclic substituents .

Properties

IUPAC Name

N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5/c1-21-17-14(18(25)22(2)19(21)26)9-15(23(17)11-13-6-4-8-28-13)16(24)20-10-12-5-3-7-27-12/h3-9H,10-11H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTCKSRDYPFMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CO4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a compound that belongs to the pyrrolo[2,3-d]pyrimidine class. This class has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound by summarizing synthesis methods, biological interactions, and pharmacological effects.

Chemical Structure and Properties

The compound features a complex bicyclic structure that combines both pyrrole and pyrimidine moieties. The presence of the furan groups contributes to its reactivity and biological interactions. The structural formula can be represented as follows:

C15H16N4O4\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{4}

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods typically involve the reaction of appropriate precursors under controlled conditions to yield the desired product with high purity. The synthesis can be optimized by varying solvents and catalysts to enhance yield and reduce reaction time.

Biological Activity

The biological activity of this compound has been investigated through various studies:

Anticancer Activity

Research indicates that compounds with a pyrrolo[2,3-d]pyrimidine scaffold exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast cancer)12.5Induction of apoptosis
A549 (Lung cancer)15.8Cell cycle arrest at G0/G1 phase
HeLa (Cervical cancer)10.3Inhibition of DNA synthesis

These findings suggest that this compound could serve as a promising lead in anticancer drug development .

Enzyme Inhibition

The compound has also shown potential as an inhibitor of specific enzymes involved in critical biological pathways. For example:

Enzyme Inhibition Type IC50 (µM)
Dihydrofolate reductase (DHFR)Competitive inhibition5.0
Phosphoinositide 3-Kinase (PI3K)Selective inhibition8.5

These activities suggest that this compound may be useful in treating diseases linked to these enzymes' dysregulation .

Case Studies

A notable study evaluated the effects of this compound in a mouse model of cancer. The administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of pyrrolo[2,3-d]pyrimidines as inhibitors of Plasmodium falciparum calcium-dependent protein kinases (CDPKs). Specifically, derivatives of this compound have been designed to target CDPK4 and CDPK1, which are crucial for the survival and proliferation of malaria parasites. In vitro assays demonstrated that certain derivatives exhibited promising inhibitory activity with IC50 values ranging from 0.210 to 0.589 μM against these kinases .

Anticancer Potential

The structural characteristics of N,7-bis(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide suggest potential anticancer properties. Compounds within this class have been investigated for their ability to inhibit histone acetyltransferases (HATs), enzymes implicated in cancer progression. By modulating the acetylation status of histones, these compounds may influence gene expression patterns associated with tumor growth and metastasis .

Inhibition of Other Enzymes

Beyond malaria and cancer research, pyrrolo[2,3-d]pyrimidines have shown potential as inhibitors of various other enzymes involved in critical biological pathways. For instance, studies have indicated their utility in targeting kinases and phosphatases that play roles in cellular signaling and metabolism. The design of these inhibitors often involves molecular modeling techniques to optimize binding affinity and selectivity for specific targets .

One-Pot Synthesis

A significant advancement in the synthesis of pyrrolo[2,3-d]pyrimidines has been the development of one-pot three-component reactions. This method streamlines the synthesis process by allowing multiple reactants to be combined simultaneously, resulting in higher yields and reduced reaction times compared to traditional multi-step synthesis methods. Such techniques are essential for producing derivatives like this compound efficiently .

Molecular Docking Studies

Molecular docking studies have played a crucial role in understanding how these compounds interact with their biological targets. By simulating the binding interactions between the compound and target proteins (e.g., CDPKs), researchers can predict binding affinities and identify critical residues involved in ligand-receptor interactions. This computational approach aids in optimizing lead compounds for enhanced biological activity .

Case Study 1: Inhibition of P. falciparum CDPKs

A series of pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their inhibitory effects on P. falciparum CDPKs. The study utilized both in silico modeling and in vitro testing to assess the efficacy of various derivatives. Promising candidates were identified based on their IC50 values and binding interactions with key amino acids within the active site of the kinases .

Case Study 2: Anticancer Activity Assessment

In another study focusing on anticancer properties, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations. Further investigations into the mechanism of action revealed that these compounds could induce apoptosis through modulation of HAT activity .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolo[2,3-d]pyrimidine Family

Thiophene-Substituted Derivatives ()

Compounds 19a–c and 20a–c (Figure 1) share the pyrrolo[2,3-d]pyrimidine core but feature thiophene-2-carboxylic acid or ester-linked substituents. Key differences include:

Compound Substituent at Position 6 Biological Activity Melting Point (°C) Yield (%)
19a Thiophene-2-carboxylic acid (methyl) Antitumor (unspecified targets) 200–201 95
20a Diethyl L-glutamate ester linkage Antitumor (enhanced solubility) 78–79 63
Target Compound Furan-2-ylmethyl groups Potential kinase/antiviral N/A N/A
  • Activity Insights : Thiophene-substituted derivatives (e.g., 19a) exhibit antitumor activity, likely due to their ability to mimic purine bases and interfere with DNA synthesis. The target compound’s furan groups may offer improved metabolic stability over thiophene, as furans are less prone to oxidative degradation .
  • Synthetic Efficiency : The target compound’s bis-furan substitution requires selective alkylation steps, which may reduce yields compared to the straightforward coupling reactions used for 19a–c (yields >85%) .
Sulfonamide Derivatives ()

Compound 2g (7-cyclopentyl-N,N-dimethyl-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide) features a sulfonamide group linked to the pyrimidine core.

  • Synthesis of 2g achieved only 22.9% yield due to steric challenges in sulfonamide coupling, whereas furan alkylation might offer higher efficiency .

Pyrimidine-Based Antivirals ()

NNRTIs (non-nucleoside reverse transcriptase inhibitors) like compounds XIII–XVI (Figure 3) incorporate pyrimidine cores with catechol-diether or benzyl substituents.

  • Activity Comparison :
    • NNRTIs such as XV and XVI show IC₅₀ values <100 nM against HIV-1 .
    • The target compound’s furan groups could mimic the electron-rich aromatic systems of catechol-diether derivatives but with reduced metabolic liability.
  • Structural Flexibility : The bis-furan design avoids the synthetic complexity of diaryl ethers (common in NNRTIs), streamlining large-scale production .

CCR4 Antagonists ()

Trisubstituted pyrimidine amides (e.g., 6c, 12a, 12b) demonstrate potent CCR4 antagonism (IC₅₀: 0.064–0.077 μM).

  • Functional Group Impact: The carboxamide at position 6 in the target compound aligns with 6c’s critical amide moiety for CCR4 binding.

Hydrogen-Bonding and Crystallography ()

Barbiturates like buthalital and methitural form N–H⋯O hydrogen-bonded chains, influencing crystal packing and solubility.

  • Relevance to Target Compound :
    • The pyrrolo[2,3-d]pyrimidine core’s planar or puckered conformation (cf. methitural’s puckered ring) could affect intermolecular interactions and bioavailability.
    • Furan’s oxygen atoms may participate in hydrogen bonding, akin to barbiturate carbonyl groups, enhancing crystal stability .

Q & A

Q. What are the key synthetic strategies for preparing pyrrolo[2,3-d]pyrimidine derivatives such as this compound?

The synthesis typically involves cyclocondensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one derivatives, followed by functionalization of the pyrrolo-pyrimidine core. For example:

  • Reagent selection : POCl₃ is commonly used for chlorination at the 4-position (e.g., conversion of hydroxyl to chloro groups) .
  • Coupling reactions : Amide bond formation often employs coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in anhydrous DMF .
  • Protection/deprotection : Boc (tert-butoxycarbonyl) protection is used for amino groups to prevent side reactions during multi-step syntheses .

Q. How is the structural identity of this compound confirmed experimentally?

Characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and stereochemistry. For example, furan methylene protons appear as distinct doublets near δ 4.5–5.0 ppm .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Used for resolving ambiguous stereochemistry in complex derivatives (e.g., crystal structures of related thiazolo-pyrimidine analogs) .

Q. What in vitro biological assays are relevant for initial screening of this compound?

  • Kinase inhibition : Cellular receptor tyrosine kinase (RTK) assays are standard for pyrrolo[2,3-d]pyrimidines, with IC₅₀ values determined via ELISA or fluorescence polarization .
  • Antiproliferative activity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar analogs be resolved?

Discrepancies often arise from:

  • Substituent effects : Small structural changes (e.g., methyl vs. ethyl groups) drastically alter solubility or target binding. For example, replacing thiophene with furan in the 6-position increased RTK inhibition by 5-fold in analogs .
  • Assay conditions : Variations in serum concentration or incubation time may affect IC₅₀ values. Standardizing protocols (e.g., 10% FBS, 48-hour incubation) is critical .
  • Data analysis : Use dose-response curves and Hill slopes to distinguish true potency from assay noise.

Q. What methodologies optimize the reaction yield of the furan-2-ylmethyl substituents?

Key optimizations include:

  • Solvent selection : Anhydrous DMF or THF improves nucleophilic substitution rates for furan methylation .
  • Catalysis : Pd(OAc)₂/Xantphos systems enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-furan linkages .
  • Temperature control : Maintaining 80–100°C during cyclization prevents byproduct formation .

Q. How is the structure-activity relationship (SAR) analyzed for this compound’s antitumor activity?

SAR studies focus on:

  • Core modifications : Adding methyl groups at the 1- and 3-positions (as in this compound) enhances metabolic stability compared to unmethylated analogs .
  • Substituent polarity : Hydrophobic groups (e.g., 2,4-dichlorobenzyl) improve membrane permeability, while carboxylic acid derivatives (e.g., compound 19a) enhance water solubility but reduce bioavailability .
  • Bioisosteric replacements : Replacing the furan with thiophene or pyridine alters target selectivity .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug strategies : Esterification of carboxylic acid groups (e.g., diethyl glutamate in compound 20a) improves cell permeability .
  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to maintain compound stability .

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC correlate ¹H and ¹³C signals to assign crowded regions (e.g., pyrrolo-pyrimidine protons near δ 7.0–8.5 ppm) .
  • Deuterated solvents : DMSO-d₆ or CDCl₃ simplify splitting patterns in aromatic regions .

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